
3-Ethynyl-4-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-4-methylthiophene is an organic compound with the chemical formula C8H6S. This compound features a unique structure that makes it a valuable target for research in various fields. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-4-methylthiophene can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and alkynes . Another method involves the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or potassium ethyl xanthate, providing substituted thiophenes in good yields .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Additionally, environmentally sustainable strategies, such as the use of base-free generation of trisulfur radical anions, are being explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and iodine are employed under mild conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
3-Ethynyl-4-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-4-methylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The compound’s unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Thiophene: The parent compound, known for its aromaticity and diverse applications.
2-Ethynylthiophene: A similar compound with an ethynyl group at the 2-position.
4-Methylthiophene: A derivative with a methyl group at the 4-position.
Uniqueness: 3-Ethynyl-4-methylthiophene stands out due to the presence of both an ethynyl group and a methyl group on the thiophene ring.
Propiedades
Fórmula molecular |
C7H6S |
|---|---|
Peso molecular |
122.19 g/mol |
Nombre IUPAC |
3-ethynyl-4-methylthiophene |
InChI |
InChI=1S/C7H6S/c1-3-7-5-8-4-6(7)2/h1,4-5H,2H3 |
Clave InChI |
BFYOLYKNPDKMQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



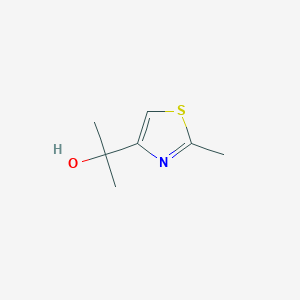
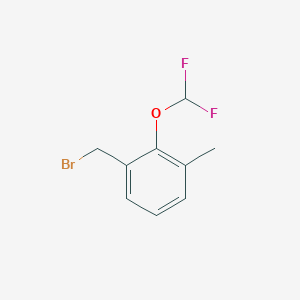
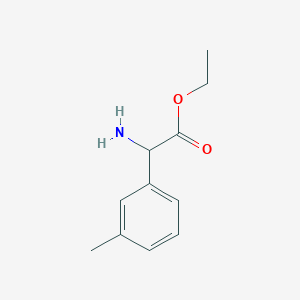

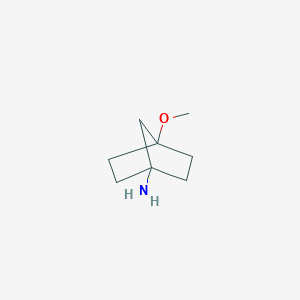
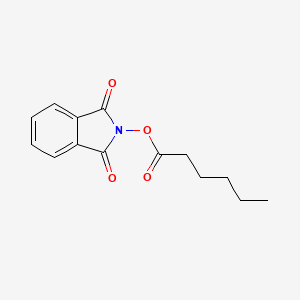
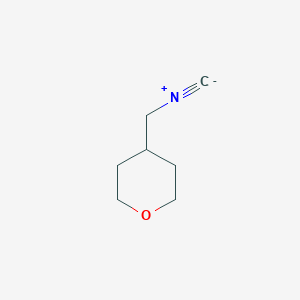
![Methyl(1-{pyrazolo[1,5-a]pyridin-7-yl}propan-2-yl)amine dihydrochloride](/img/structure/B13568200.png)




![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)
